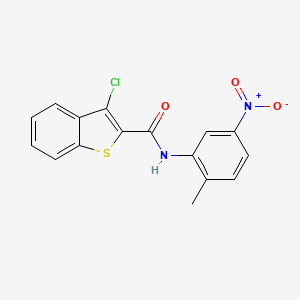![molecular formula C23H16FNO3 B11689420 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689420.png)
(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[4-(benciloxi)bencilideno]-2-(2-fluorofenil)-1,3-oxazol-5(4H)-ona es un compuesto orgánico sintético que pertenece a la clase de derivados de oxazolona. Este compuesto se caracteriza por su estructura única, que incluye un grupo benciloxibencilideno y un grupo fluorofenilo unido a un anillo de oxazolona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4Z)-4-[4-(benciloxi)bencilideno]-2-(2-fluorofenil)-1,3-oxazol-5(4H)-ona normalmente implica la condensación de 4-(benciloxi)benzaldehído con 2-(2-fluorofenil)-1,3-oxazol-5(4H)-ona bajo condiciones de reacción específicas. La reacción a menudo se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, y un solvente adecuado, como etanol o metanol. La mezcla de reacción generalmente se calienta a reflujo durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de Producción Industrial
Si bien los métodos de producción industrial para este compuesto no están bien documentados, es probable que se empleen rutas sintéticas similares a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del compuesto en un entorno industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4Z)-4-[4-(benciloxi)bencilideno]-2-(2-fluorofenil)-1,3-oxazol-5(4H)-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo benciloxibencilideno.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso o peróxido de hidrógeno en un solvente orgánico.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en tetrahidrofurano.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como trietilamina.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, (4Z)-4-[4-(benciloxi)bencilideno]-2-(2-fluorofenil)-1,3-oxazol-5(4H)-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto ha sido estudiado por su potencial como molécula bioactiva. Su capacidad para interactuar con objetivos biológicos, como enzimas o receptores, lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, (4Z)-4-[4-(benciloxi)bencilideno]-2-(2-fluorofenil)-1,3-oxazol-5(4H)-ona ha mostrado promesa como agente terapéutico. Sus aplicaciones potenciales incluyen actividades antiinflamatorias, anticancerígenas y antimicrobianas. Se necesita más investigación para comprender completamente sus propiedades farmacológicas y su potencial terapéutico.
Industria
En el sector industrial, este compuesto se puede utilizar como precursor para la producción de productos químicos y materiales especiales. Sus propiedades químicas únicas lo hacen adecuado para aplicaciones en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-[4-(benciloxi)bencilideno]-2-(2-fluorofenil)-1,3-oxazol-5(4H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, lo que lleva a efectos antiinflamatorios. Las vías moleculares exactas y los objetivos involucrados en su mecanismo de acción aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos Similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- Compuestos fenólicos con tamaño molecular similar y variada lipofilia
Singularidad
(4Z)-4-[4-(benciloxi)bencilideno]-2-(2-fluorofenil)-1,3-oxazol-5(4H)-ona se destaca por su combinación única de un grupo benciloxibencilideno y un grupo fluorofenilo unido a un anillo de oxazolona.
Propiedades
Fórmula molecular |
C23H16FNO3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(4Z)-2-(2-fluorophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c24-20-9-5-4-8-19(20)22-25-21(23(26)28-22)14-16-10-12-18(13-11-16)27-15-17-6-2-1-3-7-17/h1-14H,15H2/b21-14- |
Clave InChI |
VHQVKEMXHHQPCB-STZFKDTASA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4F |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)

![3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)


![Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate](/img/structure/B11689391.png)


![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689404.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11689427.png)
![4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11689431.png)
